molecular formula C10H7N5OS B135369 Ro 106-9920 CAS No. 62645-28-7

Ro 106-9920

Cat. No.: B135369
CAS No.: 62645-28-7
M. Wt: 245.26 g/mol
InChI Key: JFSXSNSCPNFCDM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ro 106-9920, chemically known as 6-(phenylsulfinyl)-tetrazolo[1,5-b]pyridazine, can be synthesized through a multi-step processThe reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and the reactions are carried out under controlled temperatures to ensure the stability of the intermediate compounds .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing the use of hazardous reagents. The compound is typically produced in solid form and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Ro 106-9920 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone and sulfide derivatives, as well as substituted tetrazolo[1,5-b]pyridazine compounds .

Scientific Research Applications

Ro 106-9920 has a wide range of scientific research applications:

Mechanism of Action

Ro 106-9920 exerts its effects by inhibiting the ubiquitination of I-kappaB-alpha, a protein that regulates the activity of NF-kappaB. By preventing the degradation of I-kappaB-alpha, this compound blocks the translocation of NF-kappaB to the nucleus, thereby inhibiting the transcription of genes involved in inflammation and cell proliferation. This mechanism makes this compound a valuable tool in studying the NF-kappaB pathway and its role in various diseases .

Comparison with Similar Compounds

Ro 106-9920 is unique in its high selectivity and potency as an NF-kappaB inhibitor. Similar compounds include:

This compound stands out due to its specific inhibition of I-kappaB-alpha ubiquitination, making it a valuable compound for targeted research and therapeutic applications .

Properties

IUPAC Name

6-(benzenesulfinyl)tetrazolo[1,5-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N5OS/c16-17(8-4-2-1-3-5-8)10-7-6-9-11-13-14-15(9)12-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSXSNSCPNFCDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)C2=NN3C(=NN=N3)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80397884
Record name Ro106-9920
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62645-28-7
Record name Ro106-9920
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80397884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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